![molecular formula C30H12Cl2O2 B14727145 Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- CAS No. 6424-51-7](/img/structure/B14727145.png)
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- is a complex polycyclic aromatic compound It is known for its unique structure, which includes multiple aromatic rings and chlorine substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .
Aplicaciones Científicas De Investigación
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mecanismo De Acción
The mechanism of action of Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione: Lacks the chlorine substitutions but shares the core polycyclic structure.
Anthracene derivatives: Similar aromatic ring structures but differ in functional groups and substitutions.
Uniqueness
These substitutions can enhance its stability and modify its interactions with other molecules, making it distinct from other related compounds .
Propiedades
Número CAS |
6424-51-7 |
|---|---|
Fórmula molecular |
C30H12Cl2O2 |
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
7,21-dichlorooctacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4(9),5,7,11,13,15(30),16,18(23),19,21,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-13-7-9-15-21(11-13)29(33)19-5-1-3-17-23(19)25(15)28-18-4-2-6-20-24(18)26(27(17)28)16-10-8-14(32)12-22(16)30(20)34/h1-12H |
Clave InChI |
JJDXRBHQZOUEAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=O)C4=C(C3=C5C2=C6C7=C(C=C(C=C7)Cl)C(=O)C8=CC=CC5=C86)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


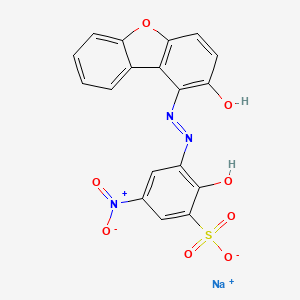

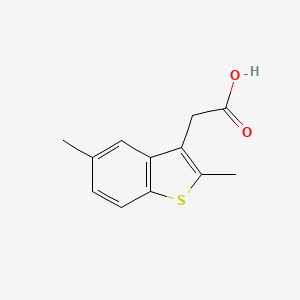
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)
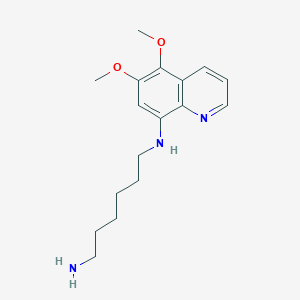

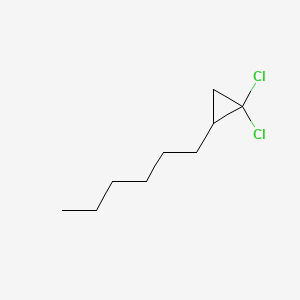
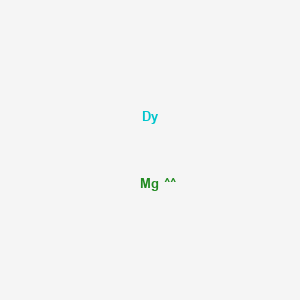
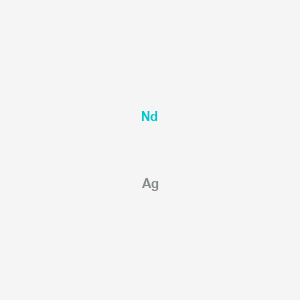
![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)


